
1-Chloro-2,2,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,5-trimethylhexane is an organic compound classified as a chloroalkane It is characterized by the presence of a chlorine atom attached to a hexane backbone with three methyl groups at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,5-trimethylhexane can be synthesized through the chlorination of 2,2,5-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,2,5-trimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. Common reactions include nucleophilic substitution (S_N1 and S_N2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions vary depending on the desired mechanism (S_N1 or S_N2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,5-trimethylhex-1-ene.
Scientific Research Applications
1-Chloro-2,2,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2,2,5-trimethylhexane involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 1-Chloro-2,2,4-trimethylpentane
- 1-Chloro-2,2,3-trimethylbutane
- 1-Chloro-2,2,6-trimethylheptane
Comparison: 1-Chloro-2,2,5-trimethylhexane is unique due to its specific arrangement of methyl groups and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,2,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
NUXIPEKYTWQUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


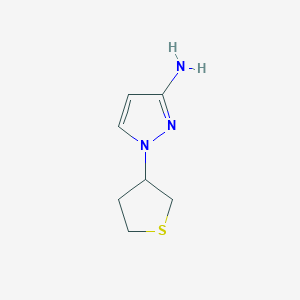
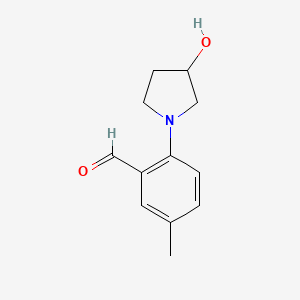
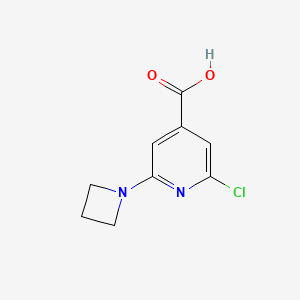
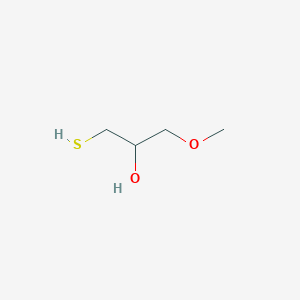
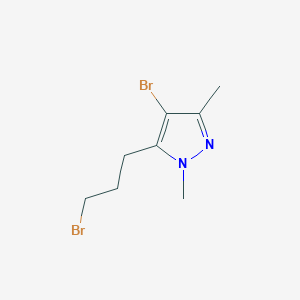
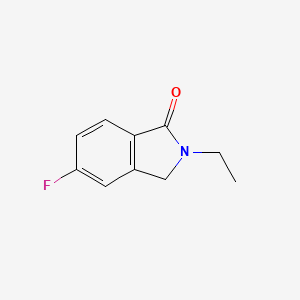
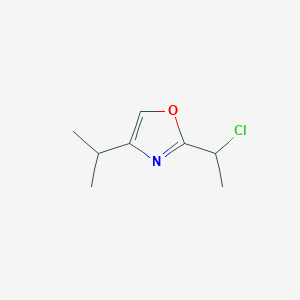
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
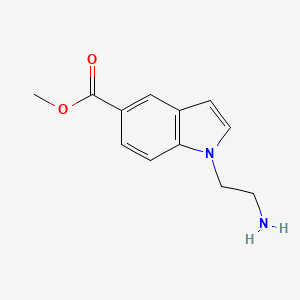
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
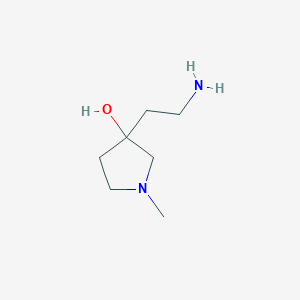
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
